N-(2,4-Difluorophenyl)-1H-pyrazol-4-amine
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Overview
Description
N-(2,4-Difluorophenyl)-1H-pyrazol-4-amine is a chemical compound that has garnered significant interest in various fields of scientific research This compound is characterized by the presence of a pyrazole ring substituted with a 2,4-difluorophenyl group and an amino group at the 4-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 2,4-difluoroaniline with appropriate pyrazole derivatives. One common method includes the condensation of 2,4-difluoroaniline with 4-chloropyrazole under basic conditions, followed by purification to obtain the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Difluorophenyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the phenyl ring, leading to a wide range of substituted pyrazole derivatives .
Scientific Research Applications
N-(2,4-Difluorophenyl)-1H-pyrazol-4-amine has numerous applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of N-(2,4-Difluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, thereby modulating biological pathways. The compound’s fluorine atoms enhance its binding affinity and specificity towards these targets, making it a potent inhibitor in various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but differs in the core structure, leading to distinct chemical and biological properties.
N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide: Another similar compound with a sulfonamide group, known for its selective inhibition of Raf kinases.
Uniqueness
N-(2,4-Difluorophenyl)-1H-pyrazol-4-amine stands out due to its pyrazole core, which imparts unique reactivity and binding characteristics. The presence of the amino group at the 4-position of the pyrazole ring further enhances its versatility in chemical modifications and biological interactions .
Properties
Molecular Formula |
C9H7F2N3 |
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Molecular Weight |
195.17 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H7F2N3/c10-6-1-2-9(8(11)3-6)14-7-4-12-13-5-7/h1-5,14H,(H,12,13) |
InChI Key |
DWNHVMRKUXOVNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC2=CNN=C2 |
Origin of Product |
United States |
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